molecular formula C10H11NO4 B3042376 2-Methyl-3-(2-nitrophenyl)propanoic Acid CAS No. 60031-23-4

2-Methyl-3-(2-nitrophenyl)propanoic Acid

Cat. No.: B3042376
CAS No.: 60031-23-4
M. Wt: 209.2 g/mol
InChI Key: OYVPRJZBBVQUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-nitrophenyl)propanoic acid typically involves the nitration of a suitable precursor. One common method is the nitration of 2-methyl-3-phenylpropanoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, or iron and hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

    Reduction: 2-Methyl-3-(2-aminophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Carboxy-3-(2-nitrophenyl)propanoic acid.

Scientific Research Applications

2-Methyl-3-(2-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for the development of new pharmaceuticals or agrochemicals.

    Medicine: Research into its derivatives could lead to the discovery of new drugs with therapeutic potential, particularly in areas such as anti-inflammatory or antimicrobial agents.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-nitrophenyl)propanoic acid and its derivatives depends on the specific application and the target molecule. In general, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes.

Molecular Targets and Pathways:

    Enzyme Inhibition: The reduced form of the nitro group can bind to and inhibit specific enzymes, affecting metabolic pathways.

    Cellular Processes: The compound may interfere with cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

2-Methyl-3-(2-nitrophenyl)propanoic acid can be compared with other similar compounds, such as:

    2-Methyl-3-(4-nitrophenyl)propanoic acid: This compound has the nitro group in a different position on the phenyl ring, which can lead to different chemical reactivity and biological activity.

    2-Methyl-3-(2-aminophenyl)propanoic acid:

    2-Methyl-3-(2-hydroxyphenyl)propanoic acid: The hydroxy derivative, which can be synthesized by substituting the nitro group with a hydroxyl group, also exhibits unique chemical and biological properties.

Uniqueness: The specific position of the nitro group in this compound imparts unique reactivity and potential biological activity, distinguishing it from its isomers and other related compounds.

Properties

IUPAC Name

2-methyl-3-(2-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVPRJZBBVQUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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